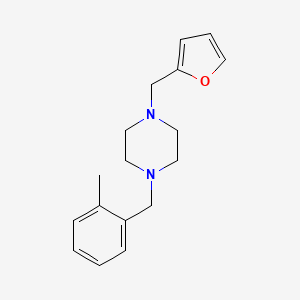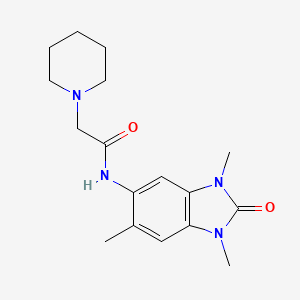
1-(2-furylmethyl)-4-(2-methylbenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-furylmethyl)-4-(2-methylbenzyl)piperazine, also known as FMP, is a compound that belongs to the class of piperazine derivatives. FMP has been widely studied for its potential use in scientific research due to its unique properties and mechanism of action.
Mecanismo De Acción
1-(2-furylmethyl)-4-(2-methylbenzyl)piperazine acts as an agonist at the serotonin 5-HT2A receptor and a partial agonist at the dopamine D2 receptor. It has been shown to activate these receptors and increase the release of neurotransmitters such as serotonin and dopamine. This mechanism of action is thought to contribute to its effects on mood, cognition, and perception.
Biochemical and Physiological Effects:
1-(2-furylmethyl)-4-(2-methylbenzyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to increase serotonin and dopamine release in the brain, which may contribute to its effects on mood and cognition. 1-(2-furylmethyl)-4-(2-methylbenzyl)piperazine has also been shown to increase heart rate and blood pressure, which may be related to its effects on the sympathetic nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-furylmethyl)-4-(2-methylbenzyl)piperazine has several advantages for use in lab experiments. It has a well-established synthesis method and can be obtained with high yield and purity. 1-(2-furylmethyl)-4-(2-methylbenzyl)piperazine has also been shown to have potent agonist activity at the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. However, 1-(2-furylmethyl)-4-(2-methylbenzyl)piperazine also has limitations for use in lab experiments. It has been shown to have affinity for the dopamine D2 receptor, which may complicate interpretation of results. Additionally, 1-(2-furylmethyl)-4-(2-methylbenzyl)piperazine has been shown to increase heart rate and blood pressure, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(2-furylmethyl)-4-(2-methylbenzyl)piperazine. One area of interest is the development of 1-(2-furylmethyl)-4-(2-methylbenzyl)piperazine analogs with improved selectivity and potency. Another area of interest is the investigation of the role of 1-(2-furylmethyl)-4-(2-methylbenzyl)piperazine in the regulation of mood, cognition, and perception. Additionally, further research is needed to understand the potential therapeutic applications of 1-(2-furylmethyl)-4-(2-methylbenzyl)piperazine and its analogs.
Métodos De Síntesis
The synthesis of 1-(2-furylmethyl)-4-(2-methylbenzyl)piperazine involves the reaction of 2-furylacetonitrile with 2-methylbenzylamine in the presence of sodium hydride and DMF. The resulting intermediate is then reduced with lithium aluminum hydride to obtain 1-(2-furylmethyl)-4-(2-methylbenzyl)piperazine. The synthesis of 1-(2-furylmethyl)-4-(2-methylbenzyl)piperazine has been well established and can be performed with high yield and purity.
Aplicaciones Científicas De Investigación
1-(2-furylmethyl)-4-(2-methylbenzyl)piperazine has been used in various scientific research studies due to its unique properties. It has been shown to have potent agonist activity at the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. 1-(2-furylmethyl)-4-(2-methylbenzyl)piperazine has also been shown to have affinity for the dopamine D2 receptor, which is involved in the regulation of movement, motivation, and reward.
Propiedades
IUPAC Name |
1-(furan-2-ylmethyl)-4-[(2-methylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-15-5-2-3-6-16(15)13-18-8-10-19(11-9-18)14-17-7-4-12-20-17/h2-7,12H,8-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNVQZVVUOSQML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5867931 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-chlorophenoxy)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5236794.png)
![ethyl 3-(3-chlorobenzyl)-1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5236801.png)
![4-{5-[4-(3,4-difluorobenzoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine](/img/structure/B5236806.png)
![ethyl 4-{2,5-dimethyl-3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B5236809.png)

![N-(2-chlorophenyl)-3-[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]propanamide](/img/structure/B5236826.png)

![N,N'-1,4-phenylenebis{N-[(3-nitrophenyl)sulfonyl]acetamide}](/img/structure/B5236841.png)
![N-({4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}sulfonyl)acetamide](/img/structure/B5236860.png)
![N,N-diethyl-1-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5236863.png)
![4-({1-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-1H-tetrazol-5-yl}methyl)morpholine](/img/structure/B5236877.png)

![4-[(3S*,4S*)-4-hydroxy-1-(phenylsulfonyl)-3-pyrrolidinyl]-1,4-diazepane-1-carbaldehyde](/img/structure/B5236882.png)
![3-[(2-bromo-4-chlorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B5236893.png)